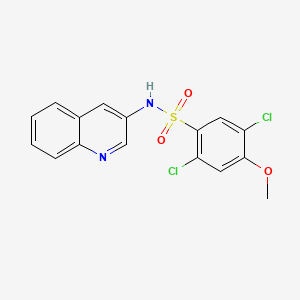
2,5-dichloro-4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide is a synthetic organic compound characterized by its complex aromatic structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Nitration and Reduction: The initial step often involves the nitration of 2,5-dichloro-4-methoxybenzene to introduce a nitro group, followed by reduction to form the corresponding amine.
Sulfonation: The amine is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Coupling with Quinoline: The final step involves coupling the sulfonamide intermediate with quinoline-3-amine under conditions that facilitate the formation of the desired product, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to improve yield and efficiency. The use of automated systems for precise control of reaction conditions is also common in industrial settings.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and sulfonamide.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the quinoline moiety can undergo reduction reactions.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon with hydrogen gas.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted derivatives.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Reduced quinoline derivatives.
科学研究应用
2,5-Dichloro-4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Biological Studies: Used as a probe to study the interaction of sulfonamide compounds with biological targets, such as enzymes or receptors.
Chemical Biology: Employed in the design of chemical probes to investigate cellular processes and pathways.
作用机制
The mechanism of action of 2,5-dichloro-4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the quinoline moiety can intercalate with DNA or interact with aromatic amino acids in proteins. These interactions can inhibit enzyme activity or disrupt protein-DNA interactions, leading to the compound’s biological effects.
相似化合物的比较
2,5-Dichloro-4-methoxybenzenesulfonamide: Lacks the quinoline moiety, making it less effective in certain biological applications.
N-(Quinolin-3-yl)benzenesulfonamide: Lacks the dichloro and methoxy substituents, which may reduce its potency or specificity.
Uniqueness: The presence of both the quinoline and sulfonamide groups in 2,5-dichloro-4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide provides a unique combination of properties that enhance its biological activity and specificity. The dichloro and methoxy substituents further modulate its chemical reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
2,5-dichloro-4-methoxy-N-quinolin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S/c1-23-15-7-13(18)16(8-12(15)17)24(21,22)20-11-6-10-4-2-3-5-14(10)19-9-11/h2-9,20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDFGZPMOYYPTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]morpholine](/img/structure/B602981.png)
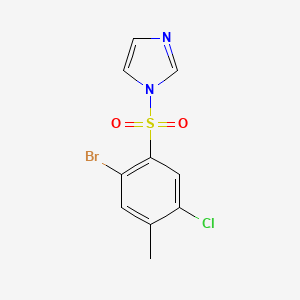
![1-{4-[4-(1H-imidazole-1-sulfonyl)phenoxy]benzenesulfonyl}-1H-imidazole](/img/structure/B602983.png)
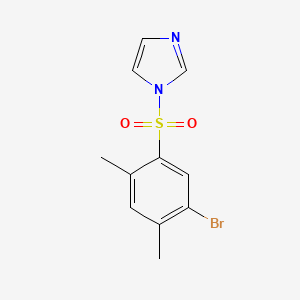
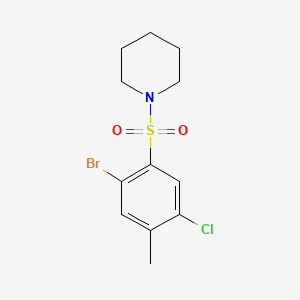
![2-methyl-1-({4'-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)-1H-imidazole](/img/structure/B602987.png)
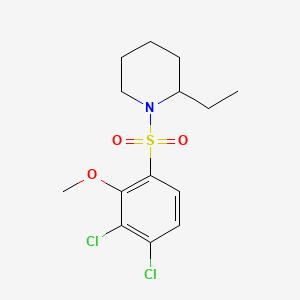
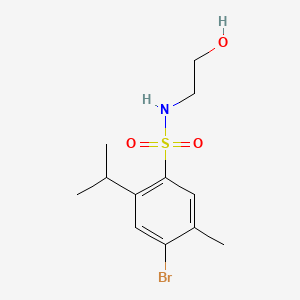
![(2-Hydroxyethyl)[(3-methyl-4-pentyloxyphenyl)sulfonyl]amine](/img/structure/B602991.png)
amine](/img/structure/B602993.png)
amine](/img/structure/B602994.png)
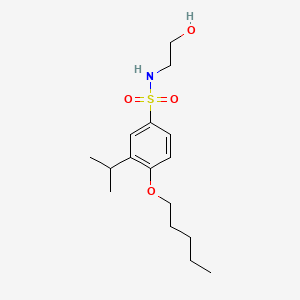
![1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B602999.png)
![bis{4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B603004.png)
